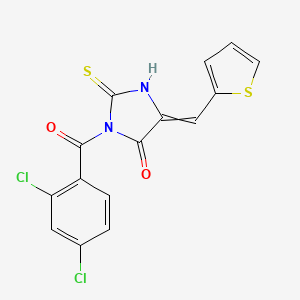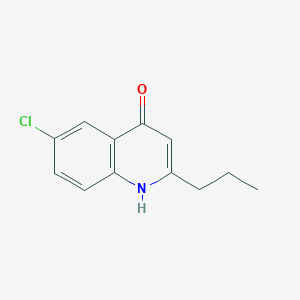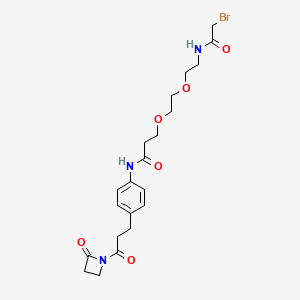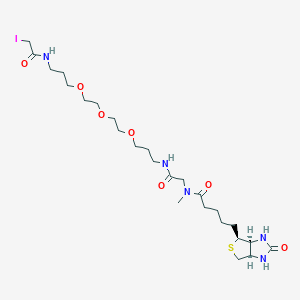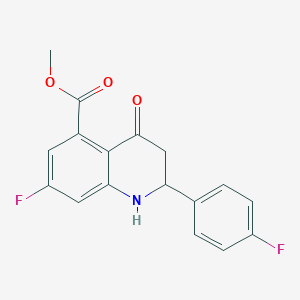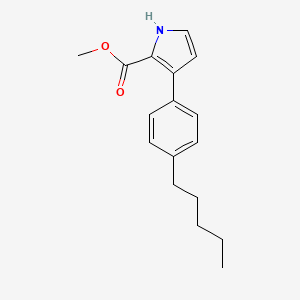
4,6-Dichloro-2,3-difluorobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-2,3-difluorobenzoic acid is a halogenated benzoic acid derivative. This compound is characterized by the presence of chlorine and fluorine atoms attached to the benzene ring, which significantly influences its chemical properties and reactivity. It is used in various fields, including organic synthesis, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dichloro-2,3-difluorobenzoic acid typically involves the halogenation of a benzoic acid precursor. One common method starts with 4-chloro-3,5-difluorobenzonitrile, which undergoes a series of reactions including nitration, selective reduction, diazotisation, and chlorination . The reaction conditions often involve the use of concentrated nitric acid, sulfuric acid, and sodium nitrite solution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance yield and efficiency. The choice of catalysts, such as palladium-phosphane complexes, plays a crucial role in optimizing the reaction conditions .
化学反応の分析
Types of Reactions: 4,6-Dichloro-2,3-difluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Hydrogenation using palladium catalysts.
Diazotisation: Sodium nitrite in acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules .
科学的研究の応用
4,6-Dichloro-2,3-difluorobenzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It is used in the development of biologically active compounds, including potential pharmaceuticals.
Medicine: The compound’s derivatives are investigated for their antibacterial and antiviral properties.
Industry: It is used in the production of advanced materials, such as polymers and coatings
作用機序
The mechanism of action of 4,6-dichloro-2,3-difluorobenzoic acid involves its interaction with specific molecular targets. The halogen atoms enhance its reactivity, allowing it to form stable complexes with various enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects in medicinal applications .
類似化合物との比較
- 2,4-Dichloro-3,5-difluorobenzoic acid
- 2-Chloro-4,5-difluorobenzoic acid
- 2,4-Difluorobenzoic acid
Comparison: 4,6-Dichloro-2,3-difluorobenzoic acid is unique due to its specific halogenation pattern, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
特性
分子式 |
C7H2Cl2F2O2 |
|---|---|
分子量 |
226.99 g/mol |
IUPAC名 |
4,6-dichloro-2,3-difluorobenzoic acid |
InChI |
InChI=1S/C7H2Cl2F2O2/c8-2-1-3(9)5(10)6(11)4(2)7(12)13/h1H,(H,12,13) |
InChIキー |
WYSSFSKZXOKCEB-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1Cl)F)F)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


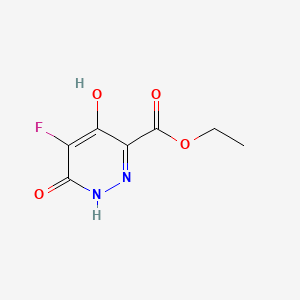
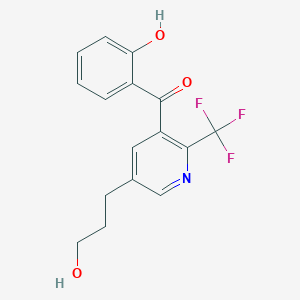
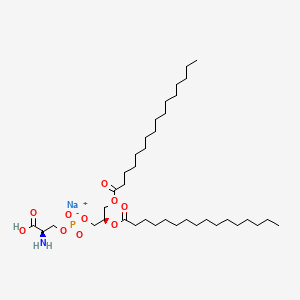
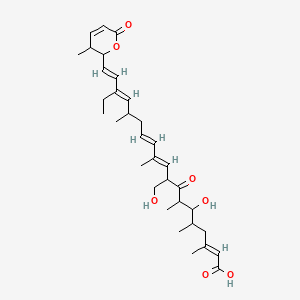
![1-ethenyl-3-[4-(3-ethenylimidazol-1-ium-1-yl)butyl]imidazol-3-ium;dibromide](/img/structure/B13713388.png)
![5-(4-Bromophenyl)-4-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-6-chloropyrimidine](/img/structure/B13713395.png)
